molecular formula C19H19NO6S B2959698 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034546-15-9

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2959698
CAS No.: 2034546-15-9
M. Wt: 389.42
InChI Key: QTRASKNJEDIXEF-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran moiety, a hydroxypropyl group, and a benzodioxine sulfonamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran intermediate, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the benzodioxine sulfonamide structure via a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide: Another benzofuran derivative with potential therapeutic applications.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-19(21,18-10-13-4-2-3-5-15(13)26-18)12-20-27(22,23)14-6-7-16-17(11-14)25-9-8-24-16/h2-7,10-11,20-21H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRASKNJEDIXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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